5-Amino-6-methylpyridine-3-carboxylic acid

カタログ番号 B1289054

CAS番号:

91978-75-5

分子量: 152.15 g/mol

InChIキー: KDQUXBVINRXSSD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

5-Amino-6-methylpyridine-3-carboxylic acid is a chemical compound that has been structurally characterized using X-ray single crystal analysis . It is an intermediate of the drug etoricoxib, a non-steroidal anti-inflammatory drug used for the treatment of arthritis and osteoarthritis . It is also used as an organic intermediate .

Synthesis Analysis

The synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This method has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines, demonstrating the robustness of the developed methodology .Molecular Structure Analysis

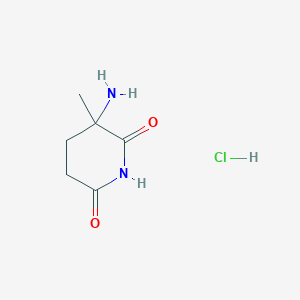

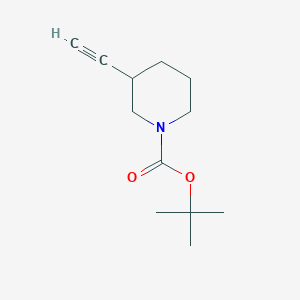

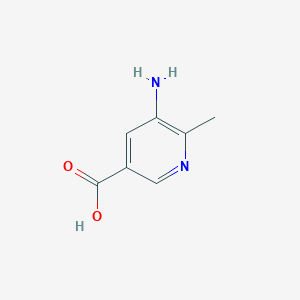

The molecular structure of 5-Amino-6-methylpyridine-3-carboxylic acid is characterized by a pyridine ring with a carboxylic acid group at the 3-position, an amino group at the 5-position, and a methyl group at the 6-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-6-methylpyridine-3-carboxylic acid include a molecular weight of 152.15 g/mol, a topological polar surface area of 76.2 Ų, and a complexity of 161 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .科学的研究の応用

- Summary of the Application : 5-Amino-6-methylpyridine-3-carboxylic acid is used in the synthesis of novel pyridine derivatives via Suzuki Cross-Coupling Reaction . These derivatives have potential applications in medicinal chemistry .

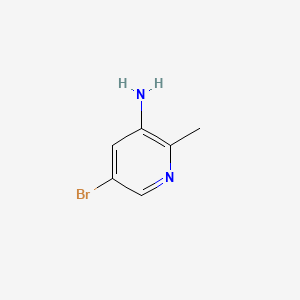

- Methods of Application : The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .

- Results or Outcomes : The reaction resulted in the production of novel pyridine derivatives in moderate to good yield .

- Summary of the Application : 6-Methylpyridine-3-carboxylic acid is used in the synthesis of coordination complexes .

- Methods of Application : The synthesis involves the reaction of 6-methylpyridine-3-carboxylic acid with nickel to form a coordination complex .

- Results or Outcomes : The resulting complex was structurally characterized using X-ray single crystal analysis .

Application in Medicinal Chemistry

Application in Coordination Chemistry

- Summary of the Application : Pyridine derivatives, including pyridine carboxylic acids, are important in microbial degradation processes . They occur largely as a result of human activities and can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

- Summary of the Application : Pyridine-2-carboxylic acid is used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .

- Methods of Application : The synthesis involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .

- Results or Outcomes : The reaction produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

- Summary of the Application : 2-Chloro-6-methylpyridine-3-carboxylic acid is used in the synthesis of a compound required for the preparation of a europium complex for staining the nucleolus of NIH 3T3, HeLa, and HDF cells .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

Application in Microbial Degradation

Application in Multi-component Synthesis

Application in Staining Biological Cells

- Summary of the Application : The efficient synthesis of a series of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been described . These novel pyridine derivatives have potential applications in quantum mechanical investigations and biological activities .

- Methods of Application : The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction .

- Results or Outcomes : The reaction resulted in the production of novel pyridine derivatives in moderate to good yield .

- Summary of the Application : 6-Methylpyridine-3-carboxylic acid is used in the synthesis of coordination complexes .

- Methods of Application : The synthesis involves the reaction of 6-methylpyridine-3-carboxylic acid with nickel to form a coordination complex .

- Results or Outcomes : The resulting complex was structurally characterized using X-ray single crystal analysis .

Application in Quantum Mechanical Investigations and Biological Activities

Application in Synthesis of Coordination Complexes

特性

IUPAC Name |

5-amino-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQUXBVINRXSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621432 | |

| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-methylpyridine-3-carboxylic acid | |

CAS RN |

91978-75-5 | |

| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Into a round-bottom flask, was placed a solution of methyl 5-amino-6-methylnicotinate (5.00 g, 30.1 mmol, 1.00 equiv) and sodium hydroxide (20 g) in MeOH/H2O (80/200 mL). The resulting solution was heated at reflux overnight. After cooling to ambient temperature, the methanol was removed under reduced pressure. The pH of the remaining aqueous phase was adjusted to 4 with aqueous hydrogen chloride (2 M). The resulting mixture was then concentrated under reduced pressure to yield 5.00 g (crude) of the title compound as a yellow solid.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)